molecular formula C10H16O2 B13629600 Ethyl 5,5-dimethylhex-2-ynoate CAS No. 922177-74-0

Ethyl 5,5-dimethylhex-2-ynoate

Cat. No.: B13629600
CAS No.: 922177-74-0
M. Wt: 168.23 g/mol
InChI Key: HIOVBPPISWDGAZ-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethylhex-2-ynoate is an organic compound with the molecular formula C10H16O2. It belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-dimethylhex-2-ynoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond . The reaction typically requires a base such as sodium ethoxide in ethanol to generate the enolate ion, which then reacts with the alkyl halide to produce the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethylhex-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, forming alkenes or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like alkyl halides and bases are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 5,5-dimethylhex-2-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 5,5-dimethylhex-2-ynoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-butynoate
  • Ethyl 3-butynoate
  • Ethyl 4-butynoate

Uniqueness

Ethyl 5,5-dimethylhex-2-ynoate is unique due to its specific structure, which includes a triple bond and a dimethyl-substituted hexyl chain. This structural uniqueness imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

922177-74-0

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 5,5-dimethylhex-2-ynoate

InChI

InChI=1S/C10H16O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5,8H2,1-4H3

InChI Key

HIOVBPPISWDGAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCC(C)(C)C

Origin of Product

United States

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